2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide
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Overview
Description
This would typically include the IUPAC name, any common or trade names, the molecular formula, and a description of the physical appearance of the compound (e.g., white powder, colorless liquid).
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis Techniques
Research has demonstrated methods for synthesizing oxazole derivatives, which are closely related to the compound . For example, efficient synthesis techniques involving intramolecular copper-catalyzed cyclization of functionalized enamides have been developed, leading to 2-phenyl-4,5-substituted oxazoles with various functionalities (S. Vijay Kumar et al., 2012). Such methods could potentially be adapted or serve as inspiration for synthesizing the target compound.
Reactivity and Applications
The compound's structural components, such as the oxazole and oxadiazole rings, are of particular interest due to their presence in biologically active molecules. Oxadiazoles, for instance, have been explored for their pharmaceutical applications, including antimicrobial and antiprotozoal activities (Y. Dürüst et al., 2012). Furthermore, methods for high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in continuous flow reactors have been reported, highlighting the compound's relevance in drug discovery cycles (A. Bogdan et al., 2015).
Potential for Drug Development
Biological Activities
Compounds featuring oxazole and oxadiazole moieties have been evaluated for a range of medicinal applications due to their structural similarity to peptides and their ability to mimic the bioisostere of carboxylic acid and carboxamide groups (S. Aggarwal et al., 2020). This suggests potential research applications of 2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide in developing new pharmaceutical agents.
Synthetic Pathways
Innovative synthetic pathways that lead to structurally related compounds, such as the use of copper-catalyzed intramolecular cyclization, offer valuable insights for synthesizing and exploring the applications of the target compound in scientific research (S. Vijay Kumar et al., 2012).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, and providing appropriate handling and disposal instructions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies of the compound’s properties or mechanism of action.
Please note that this is a general guide and the specific details would depend on the particular compound and the available information. For a comprehensive analysis, it would be necessary to consult the primary scientific literature and possibly conduct additional experiments. Always follow appropriate safety procedures when handling chemicals.
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-6-14-9(21-17-6)4-13-11(19)8-5-20-12(15-8)16-10(18)7-2-3-7/h5,7H,2-4H2,1H3,(H,13,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBCVPBPTJJJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide |
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